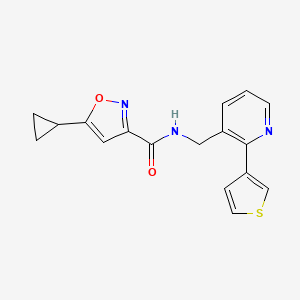![molecular formula C19H24N4O3S B2396698 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2108363-02-4](/img/structure/B2396698.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a complex chemical compound with unique structural features, combining a bicyclic octane ring with a triazole and a phenyl group bearing a sulfonyl moiety. This combination imparts distinctive chemical and physical properties, making it an interesting subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis starting from simpler precursors. Key steps include the formation of the 8-azabicyclo[3.2.1]octane core, introduction of the triazole moiety through cycloaddition reactions, and subsequent functionalization with the phenyl group containing the methylsulfonyl substituent.
Industrial Production Methods
For industrial-scale production, streamlined processes leveraging continuous flow chemistry and optimized reaction conditions can enhance yield and purity. Solvent choice, temperature control, and catalyst selection are crucial factors in achieving efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form more complex oxides.
Reduction: It can be reduced to simpler hydrides.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Common reagents for its chemical reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and a variety of nucleophiles and electrophiles depending on the reaction desired.
Major Products
The major products of these reactions often involve modifications to the triazole or phenyl groups, leading to derivatives with different substituents and functionalities.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Potential as a biochemical probe due to its unique structure.
Medicine: Investigated for pharmacological activity, including potential roles as enzyme inhibitors or receptor modulators.
Industry: Used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The compound's mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to fit into binding sites, modulating activity through inhibition or activation pathways.
Comparison with Similar Compounds
Compared to other similar compounds, such as other triazole-bearing bicyclic octanes, 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one stands out due to its specific functional groups and their arrangement, imparting unique reactivity and specificity. Similar compounds might include derivatives with different substituents on the phenyl or triazole rings, but none combine these features in exactly the same way.
This article gives you a broad overview
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)22-15-5-6-16(22)13-17(12-15)23-20-10-11-21-23/h2-3,7-8,10-11,15-17H,4-6,9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAXCDDCJGQKSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4N=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)


![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2396634.png)

![Methyl 3-(3-{[4-(2-oxoazetidin-1-yl)phenoxy]methyl}-1,2,4-oxadiazol-5-yl)propanoate](/img/structure/B2396638.png)
